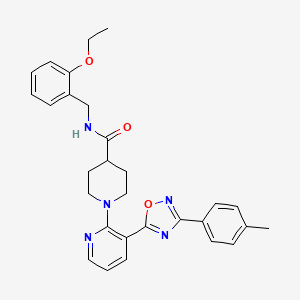
N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C29H31N5O3 and its molecular weight is 497.599. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring : Known for its presence in various pharmacologically active compounds.
- Oxadiazole moiety : Associated with diverse biological activities including antimicrobial and anticancer effects.
- Pyridine ring : Often contributes to the interaction with biological targets like receptors and enzymes.
1. Cholinesterase Inhibition
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Table 1: Inhibition Potency Against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 0.052 ± 0.010 | 1.085 ± 0.035 |
| Reference Compound B | 0.907 ± 0.011 | TBD |
Note: TBD = To Be Determined based on further studies.
2. Neuroprotective Effects
The presence of the piperidine moiety in similar compounds has been linked to neuroprotective effects, suggesting that this compound may also exhibit such properties. In vitro studies show that derivatives with piperidine rings can protect neuronal cells from apoptosis induced by oxidative stress.
3. Antimicrobial Activity
Compounds with oxadiazole structures are noted for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, although specific data on this compound is still pending.
Study 1: Cholinesterase Inhibition Assay
In a study evaluating the cholinesterase inhibitory potential of various oxadiazole derivatives, the compound was tested alongside known inhibitors using Ellman's colorimetric method. The results indicated a promising profile for cholinesterase inhibition.
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the oxadiazole and piperidine rings significantly affect biological activity. Substituents on the phenyl ring were found to enhance or diminish activity against AChE and BChE.
Table 2: Structure–Activity Relationship Summary
| Substituent | Effect on AChE Activity | Effect on BChE Activity |
|---|---|---|
| -NO2 | Moderate | Poor |
| -OH | Good | Moderate |
| -CF3 | Poor | Good |
Propriétés
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-3-36-25-9-5-4-7-23(25)19-31-28(35)22-14-17-34(18-15-22)27-24(8-6-16-30-27)29-32-26(33-37-29)21-12-10-20(2)11-13-21/h4-13,16,22H,3,14-15,17-19H2,1-2H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFYYECLQNPKII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














